4-amino-3-nitrobenzenethiol

概要

説明

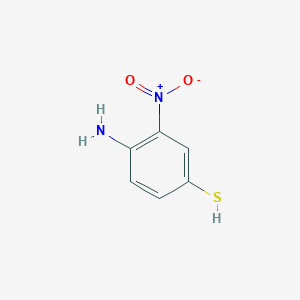

4-Amino-3-nitrobenzenethiol is an organic compound with the molecular formula C6H6N2O2S. It is a derivative of benzenethiol, characterized by the presence of an amino group at the 4-position and a nitro group at the 3-position on the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-nitrobenzenethiol typically involves the nitration of 4-aminobenzenethiol. The process begins with the nitration of aniline to form 4-nitroaniline, followed by the thiolation of the nitro compound to introduce the thiol group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and thiolation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

化学反応の分析

Types of Reactions

4-Amino-3-nitrobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3,4-diaminobenzenethiol.

Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: 3,4-Diaminobenzenethiol.

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

4-Amino-3-nitrobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological thiols.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical processes

作用機序

The mechanism of action of 4-amino-3-nitrobenzenethiol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment .

類似化合物との比較

Similar Compounds

- 4-Amino-3-nitrobenzoic acid

- 4-Amino-3-nitrophenol

- 4-Amino-3-nitrobenzamide

Uniqueness

4-Amino-3-nitrobenzenethiol is unique due to the presence of both an amino and a nitro group on the benzene ring, along with a thiol group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

生物活性

4-Amino-3-nitrobenzenethiol (C6H6N2O2S) is an organic compound characterized by an amino group at the para position and a nitro group at the meta position relative to the thiol group on the benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, toxicology, and environmental science.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves:

- Nitration of 4-aminobenzenethiol : This step introduces the nitro group.

- Thiol group introduction : The thiol functionality is integrated through specific reaction conditions that often involve strong acids or bases.

These methods are optimized for high yield and purity, particularly in industrial settings where continuous flow reactors may be employed .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Nucleophilic attacks : The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions.

- Reduction potential : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may modulate enzyme activities and cellular signaling pathways .

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity. In studies involving animal models:

- LD50 values : Reported values suggest moderate toxicity with effects observed at doses greater than 1000 mg/kg .

- Dermal absorption studies : In vitro studies have shown significant absorption through human skin, indicating potential risks associated with topical exposure .

Case Studies

- Skin Absorption Studies : In a study assessing percutaneous absorption, it was found that human skin absorbed approximately 45% of a radiolabeled dose within a specified timeframe, highlighting concerns regarding dermal exposure .

- Toxicity in Animal Models : Observations from acute toxicity studies revealed symptoms such as sedation and convulsions at higher doses, with mortality rates recorded at various dose levels .

Medicinal Chemistry

This compound has been investigated for its potential roles in drug development:

- Enzyme inhibitors : Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents targeting specific diseases.

- Diagnostic tools : Its reactivity with biological thiols positions it as a useful probe in biochemical assays .

Industrial Uses

This compound is utilized in the production of:

- Dyes and pigments : Its chemical properties allow it to serve as a precursor in dye manufacturing processes.

- Chemical intermediates : It acts as a building block for synthesizing more complex organic molecules .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-3-nitrophenol | Similar structure but lacks thiol functionality | Antioxidant and antibacterial |

| 4-Amino-3-nitrobenzoic acid | Contains carboxylic acid instead of thiol | Anti-inflammatory properties |

| 4-Amino-3-nitrobenzamide | Amide derivative with different reactivity | Potential anticancer activity |

Unique Attributes

The presence of both an amino and nitro group alongside a thiol distinguishes this compound from its analogs, providing unique chemical reactivity and potential applications across various domains .

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for 4-amino-3-nitrobenzenethiol, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of a benzene ring. A common approach is:

Nitro Reduction : Start with 3-nitrobenzenethiol derivatives and reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .

Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

Key Considerations :

- Avoid over-reduction of the nitro group by controlling reaction time and temperature.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm functional groups via N-H stretch (~3350 cm⁻¹), S-H stretch (~2550 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ (calculated m/z: 185.04) and fragmentation patterns for structural validation .

Data Contradictions : Discrepancies in S-H peak intensity (e.g., due to oxidation) require repeating under inert conditions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

- Crystallinity : Recrystallization history affects solubility. Use DSC to compare melting points (reported mp ~37°C) and identify polymorphs .

- Oxidative Degradation : Thiol oxidation to disulfides reduces solubility. Verify purity via redox titrations (e.g., Ellman’s assay) .

- Experimental Design : Standardize solvent systems (e.g., DMSO for polar, toluene for nonpolar) and report temperature/pH conditions .

Example Workflow :

Prepare saturated solutions in target solvents (25°C, N₂ atmosphere).

Filter and quantify dissolved compound via UV-Vis (λmax ~280 nm).

Cross-validate with computational solubility parameters (Hansen solubility theory) .

Q. Q4. What strategies are recommended for studying the electronic effects of the nitro and thiol groups on this compound’s reactivity?

Methodological Answer:

- Computational Modeling :

- Experimental Probes :

- Conduct electrophilic substitution reactions (e.g., bromination) to map reactive sites.

- Monitor kinetic profiles (UV-Vis or stopped-flow techniques) under varying pH .

Key Insight : The nitro group’s electron-withdrawing effect may dominate over the thiol’s electron-donating nature, but steric hindrance could modulate reactivity .

Q. Q5. How should researchers design stability studies for this compound under varying storage and reaction conditions?

Methodological Answer:

- Degradation Pathways :

- Stabilization Strategies :

- Add antioxidants (e.g., BHT) at 0.1% w/w.

- Store under N₂ at –20°C in amber vials to prevent photodegradation .

- Protocol :

Q. Q6. What methodologies are suitable for investigating this compound’s role as a ligand in coordination chemistry?

Methodological Answer:

- Synthesis of Complexes :

- React with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water (1:1) at 60°C.

- Isolate precipitates and characterize via X-ray crystallography (if crystals form) or EXAFS for local structure .

- Spectroscopic Analysis :

Challenges : Thiols often form polymeric complexes; use chelating agents (e.g., EDTA) to suppress aggregation .

Q. Data Interpretation and Contradiction Management

Q. Q7. How can researchers reconcile conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

Methodological Answer:

- Variable Control :

- Mechanistic Probes :

- Use radical traps (TEMPO) to test for single-electron transfer pathways.

- Conduct kinetic isotope effects (KIE) to identify rate-determining steps .

- Case Study : If one study reports high Suzuki-Miyaura activity while another observes inefficiency, assess ligand-metal coordination strength via titration calorimetry (ITC) .

特性

IUPAC Name |

4-amino-3-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNJXBNZEBESNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465370 | |

| Record name | Benzenethiol, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-47-7 | |

| Record name | Benzenethiol, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。